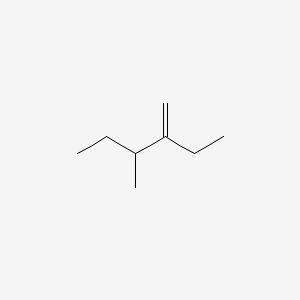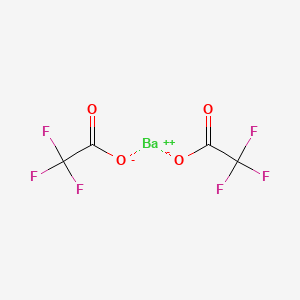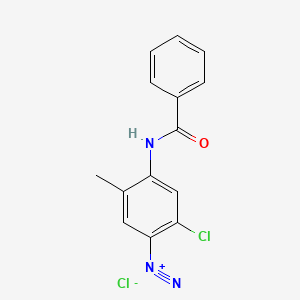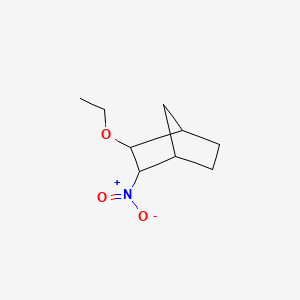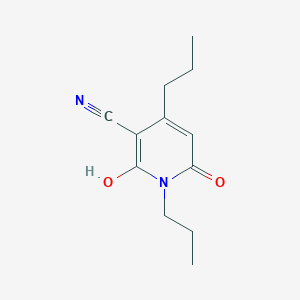
6-Hydroxy-2-oxo-1,4-dipropyl-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of pyridine, characterized by the presence of a nitrile group at the 3-position, a hydroxy group at the 6-position, and two propyl groups at the 1 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) typically involves the reaction of pyridine derivatives with appropriate nitrile and propylating agents. One common method involves the use of 3-cyanopyridine as a starting material, which undergoes a series of reactions including hydrolysis, reduction, and alkylation to introduce the hydroxy and propyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitrile group yields an amine .
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) involves its interaction with specific molecular targets and pathways. For example, its nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and propyl groups may also play a role in modulating its biological activity by affecting its solubility and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanopyridine: A simpler derivative of pyridine with a nitrile group at the 3-position.
Nicotinic acid nitrile: Another pyridine derivative with a nitrile group, but with different functional groups at other positions.
Uniqueness
3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) is unique due to the combination of its functional groups and the positions they occupy on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyridine derivatives .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-hydroxy-6-oxo-1,4-dipropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-9-7-11(15)14(6-4-2)12(16)10(9)8-13/h7,16H,3-6H2,1-2H3 |
Clave InChI |
ORXCXDFUKPCZPN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)N(C(=C1C#N)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


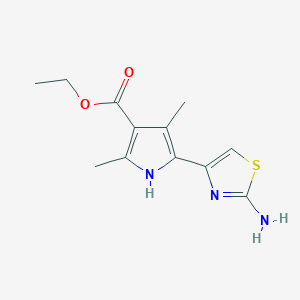
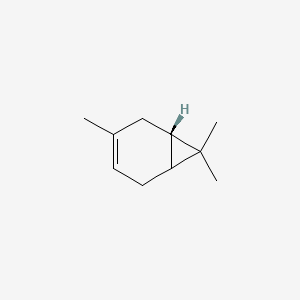
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
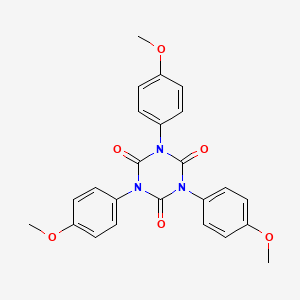
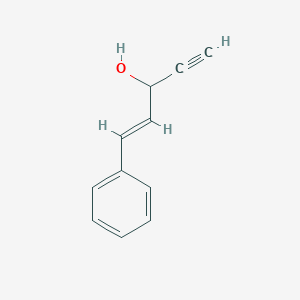
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
